![molecular formula C18H17ClN2O B13096078 5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-3-formyl indole-2-carboxylate with amines through reflux in ethanol, followed by reduction of the intermediate imine with sodium borohydride under reductive-amination conditions . This yields secondary amines, which are then subjected to further reactions to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mutant EGFR and BRAF pathways, which are crucial in the development of certain cancers . The compound binds to these proteins, inhibiting their activity and thereby reducing the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Spiropyrans: These compounds also have a spiro linkage and exhibit photochromic properties.
Indoline Derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of a chlorine atom, a phenyl group, and a spiro linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H17ClN2O |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
5-chloro-1'-phenylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C18H17ClN2O/c19-13-6-7-16-15(12-13)18(17(22)20-16)8-10-21(11-9-18)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,22) |
Clave InChI |
RXBMOBHWSMFBKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13095996.png)
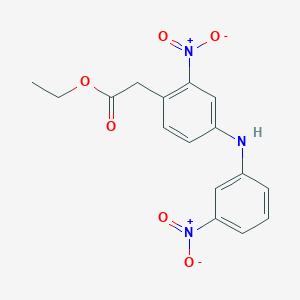
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)
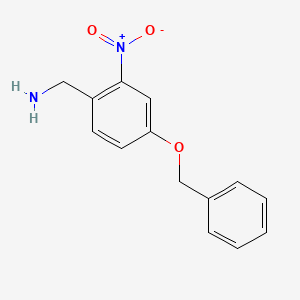
![tert-Butyl 2-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13096019.png)
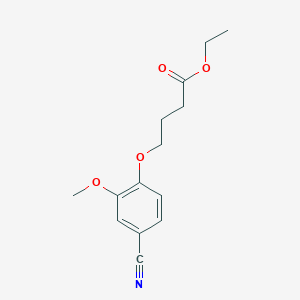
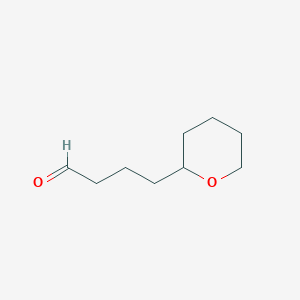
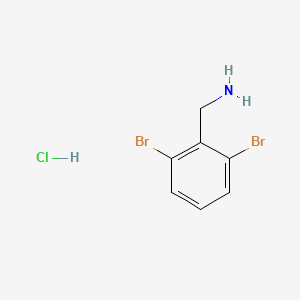
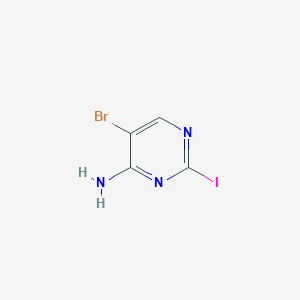
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
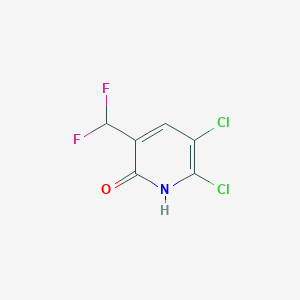
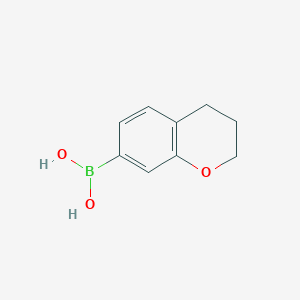
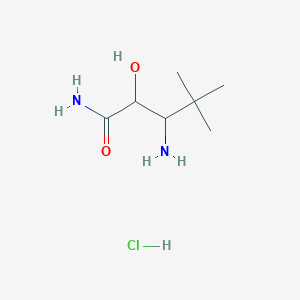
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
